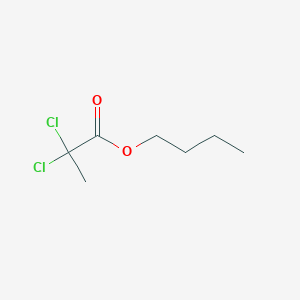

Butyl 2,2-dichloropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

17640-07-2 |

|---|---|

Molecular Formula |

C7H12Cl2O2 |

Molecular Weight |

199.07 g/mol |

IUPAC Name |

butyl 2,2-dichloropropanoate |

InChI |

InChI=1S/C7H12Cl2O2/c1-3-4-5-11-6(10)7(2,8)9/h3-5H2,1-2H3 |

InChI Key |

INWCHAUMYGSQAZ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(C)(Cl)Cl |

Canonical SMILES |

CCCCOC(=O)C(C)(Cl)Cl |

Synonyms |

2,2-Dichloropropionic acid butyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,2 Dichloropropanoate Esters

Synthesis of 2,2-Dichloropropanoic Acid (Key Precursor)

2,2-Dichloropropanoic acid is a crucial intermediate in the production of Butyl 2,2-dichloropropanoate. Its synthesis can be achieved through various chemical pathways.

Direct Chlorination Routes to 2,2-Dichloropropanoic Acid

The most common industrial method for producing 2,2-dichloropropanoic acid is through the direct chlorination of propionic acid. nih.gov This reaction is typically performed in the presence of a catalyst. nih.gov The process can be autocatalytic, with propanoyl chloride acting as a key intermediate. The rate-determining steps involve the acid-catalyzed enolization of propanoyl chloride and the subsequent chlorination of the enol. researchgate.net To improve the selectivity and yield of the desired 2-chloropropionic acid, and to minimize the formation of byproducts like 2,2- and 2,3-dichloropropanoic acids, the chlorination can be carried out in the presence of propionic anhydride (B1165640) at elevated temperatures, while excluding free-radical initiators and light. abo.figoogle.com

Another approach involves the chlorination of propanoic acid using chlorosulphonic acid as a catalyst and oxygen as a radical scavenger, which yields 2-monochloropropanoic acid as the main product, with 2,2- and 2,3-dichloropropanoic acids as byproducts. researchgate.net It has been noted that impurities in the final product often include unreacted propionic acid and more chlorinated derivatives like 2,2-dichloropropionic acid. google.com

Alternative Synthetic Pathways for Dichlorinated Propanoic Acid Derivatives

Alternative methods for synthesizing dichlorinated propanoic acid derivatives often focus on improving efficiency and reducing the number of steps. nih.gov One such alternative involves the hydrolysis of α,α-dichloropropionic acid. orgsyn.org Other chemical synthesis routes mentioned in the literature include methods starting from pyruvic acid, acetyl chloride, and methacrylic acid (or its esters). google.com The development of these alternative pathways is driven by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. researchgate.netqut.edu.au

Esterification Strategies for this compound

Once 2,2-dichloropropanoic acid is obtained, the next step is its esterification with butanol to yield the target compound, this compound.

Classical Esterification Techniques

The classical approach to synthesizing esters like this compound is the Fischer esterification. This method involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid, to drive the equilibrium towards the formation of the ester and water. technoarete.orgbyjus.comquora.com The reaction of butanoic acid with butanol, for example, produces butyl butanoate and water. quora.com

For sterically hindered or acid-sensitive substrates, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. organic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.org

The esterification of propionic acid with n-butanol has been studied using solid acid catalysts as an environmentally friendly alternative to liquid acids, which can cause equipment corrosion and pollution. researchgate.net

Chemo-Enzymatic Approaches in Related Ester Syntheses as Potential Methodologies

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create more efficient and selective processes. nih.gov Lipases are particularly useful enzymes for the synthesis of esters due to their ability to catalyze esterification and transesterification reactions, often with high enantioselectivity. dur.ac.uknih.gov

For instance, porcine pancreatic lipase (B570770) has been used for the selective hydrolysis of racemic 2-chloropropionate esters, yielding optically active products. google.com In one study, racemic butyl 2-chloropropionate was hydrolyzed in the presence of porcine pancreatic lipase to produce (S)-(-)-butyl 2-chloropropionate with high enantiomeric excess. google.com This demonstrates the potential of enzymatic methods for the synthesis of specific stereoisomers of related esters.

The development of chemo-enzymatic pathways for the synthesis of various esters, including those of coenzyme A, highlights the versatility and potential of these methods for producing complex molecules under mild conditions. nih.govmdpi.com These approaches can offer advantages in terms of substrate specificity and reduced environmental impact. dtu.dk

Synthesis and Characterization of Structurally Related 2,2-Dichloropropanoate Esters and Analogues

The synthesis of various 2,2-dichloropropanoate esters has been reported, often through the chlorination of the corresponding acrylate (B77674) esters. For example, methyl 2,3-dichloropropanoate can be prepared by passing chlorine gas into methyl acrylate in the presence of dimethylformamide. google.com Similarly, cyclohexyl α,β-dichloropropionate has been synthesized by chlorinating cyclohexyl acrylate. google.com

The characterization of these esters is crucial for confirming their structure and purity. The hydrolysis of p-methoxyphenyl 2,2-dichloroethanoate, p-methoxyphenyl 2,2-dichloropropanoate, p-methoxyphenyl 2,2-dichlorobutanoate, and p-methoxyphenyl 2,2-dichloropentanoate has been studied to understand their kinetic behavior in aqueous solutions. acs.org

Furthermore, the degradation of 2,2-dichloropropionic acid itself has been investigated. For example, a strain of Bacillus megaterium has been shown to utilize 2,2-DCP as a sole carbon source, degrading it to pyruvate. utm.myresearchgate.net

Below is a table summarizing some of the synthesized 2,2-dichloropropanoate esters and their precursors.

| Compound Name | Molecular Formula | Role/Reaction |

| This compound | C7H12Cl2O2 | Target Compound |

| 2,2-Dichloropropanoic acid | C3H4Cl2O2 | Key Precursor |

| Propionic acid | C3H6O2 | Starting material for 2,2-Dichloropropanoic acid |

| Butanol | C4H10O | Reactant for esterification |

| Methyl 2,3-dichloropropanoate | C4H6Cl2O2 | Related Ester |

| Cyclohexyl α,β-dichloropropionate | C9H14Cl2O2 | Related Ester |

| p-Methoxyphenyl 2,2-dichloropropanoate | C10H10Cl2O3 | Related Ester for Hydrolysis Studies |

| Ethyl 3-butylimino-2,2-dichloro-propanoate | C9H15Cl2NO2 | Related Dichloropropanoate Derivative |

Mechanistic Investigations of Chemical Transformations of Butyl 2,2 Dichloropropanoate

Elucidation of Reaction Pathways and Intermediate Formation

Identification of Transient Species in Chemical Transformations

Direct detection of transient species in the reactions of Butyl 2,2-dichloropropanoate is challenging due to their high reactivity and short lifetimes. However, studies on analogous compounds provide significant insight into the likely intermediates.

In aqueous environments, the hydrolysis of similar esters, such as p-methoxyphenyl 2,2-dichloropropanoate, has been shown to proceed through the formation of hydrophobically stabilized encounter complexes. nih.govrug.nl In this model, a cosolute or another reactant molecule forms a temporary, non-covalent complex with the ester. nih.govrug.nl This encounter complex, stabilized by hydrophobic interactions, can precede the actual chemical transformation, with the cosolute potentially blocking the reaction center from attack by a water molecule. nih.govacs.org

In radical-mediated reactions, such as Atom Transfer Radical Polymerization (ATRP) where the similar ethyl 2,2-dichloropropanoate can be used as an initiator, the primary transient species are carbon-centered radicals. tandfonline.com The process involves the homolytic cleavage of a carbon-halogen bond, generating a radical species that can initiate polymerization or undergo other radical coupling reactions. tandfonline.comresearchgate.net General studies on the atmospheric oxidation of volatile organic compounds (VOCs) also support the formation of alkyl (R•) and subsequent peroxyl (RO₂•) radicals as key transient intermediates following initial radical attack. mdpi.com

Kinetic and Thermodynamic Profiling of Reaction Steps

Kinetic and thermodynamic data quantify the energy barriers and driving forces of a reaction. While specific data for this compound is scarce, studies on the hydrolysis of the analogous p-methoxyphenyl 2,2-dichloropropanoate provide a detailed profile. The neutral hydrolysis of this ester is pH-independent and its rate is influenced by the properties of the solvent and any present cosolutes. nih.govacs.org

The addition of monohydric alcohols as cosolutes leads to a decrease in the hydrolysis rate constant, an effect attributed to the formation of the previously mentioned encounter complexes which stabilize the initial state. nih.govrug.nl This stabilization is confirmed by thermodynamic data showing that the formation of these complexes is associated with unfavorable enthalpies but favorable entropies, a classic signature of hydrophobic interactions. nih.govrug.nl

Table 1: Activation Parameters for the Neutral Hydrolysis of p-methoxyphenyl 2,2-dichloropropanoate in Aqueous Solution This table is based on data for an analogous compound, p-methoxyphenyl 2,2-dichloropropanoate, and is intended to be illustrative of the thermodynamic profile.

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Apparent Enthalpy of Activation (ΔH‡) | Decreases with added hydrophobic cosolute | Indicates initial-state stabilization | nih.govrug.nl |

| Apparent Entropy of Activation (ΔS‡) | Decreases with added hydrophobic cosolute | Consistent with a more ordered transition state or stabilized initial state | nih.govrug.nl |

| Heat Capacity of Activation (ΔCp‡) | +342 cal K-1 mol-1 (in 2-butoxyethanol-water) | Relates to changes in solvation between the initial and transition states | researchgate.net |

Dehalogenation Reaction Mechanisms

Dehalogenation, the cleavage of the carbon-halogen bond, is a pivotal transformation for this compound. This can occur through reductive, hydrolytic, or enzymatic pathways, each with a distinct mechanism.

Reductive Dehalogenation Pathways and Electron Transfer Processes

Reductive dehalogenation involves the addition of electrons to the molecule, leading to the expulsion of a chloride ion. Studies on the closely related 2,2-dichloropropionic acid (dalapon) show that this process typically occurs sequentially. dntb.gov.uaresearchgate.net The first chlorine atom is removed to form a monochlorinated intermediate, which is subsequently reduced to the fully dehalogenated product. dntb.gov.uaresearchgate.netnih.gov

CH₃CCl₂COO⁻ + 2e⁻ + H⁺ → CH₃CHClCOO⁻ + Cl⁻ CH₃CHClCOO⁻ + 2e⁻ + H⁺ → CH₃CH₂COO⁻ + Cl⁻

This sequential hydrogenolysis is the primary observed pathway for the reductive dehalogenation of such compounds. dntb.gov.ua

Hydrolytic Dehalogenation Mechanisms

Hydrolytic dehalogenation involves the cleavage of the C-Cl bond by water, which acts as a nucleophile. The neutral, pH-independent hydrolysis of analogous esters like p-methoxyphenyl 2,2-dichloropropanoate demonstrates this process can occur non-enzymatically. nih.govacs.org

In enzymatic systems, hydrolytic dehalogenases catalyze this reaction with high efficiency. Two primary mechanisms have been identified for haloacid dehalogenases, which would act on the 2,2-dichloropropionate moiety after initial ester hydrolysis. nih.govnih.gov

Group I Mechanism: This mechanism involves the direct nucleophilic attack of a water molecule on the α-carbon bearing the halogens. The water molecule is activated by a basic amino acid residue (e.g., Arginine) in the active site. nih.govresearchgate.net This pathway proceeds without the formation of a covalent enzyme-substrate intermediate. researchgate.net

Group II Mechanism: This pathway involves a two-step process. First, a nucleophilic residue in the enzyme's active site, typically the carboxylate group of an Aspartate residue, attacks the α-carbon. nih.govnih.gov This forms a covalent ester intermediate and displaces the first halide ion. In the second step, a water molecule hydrolyzes this ester intermediate, releasing the product and regenerating the free enzyme. nih.gov

Enzymatic Dehalogenation Mechanisms via Haloalkane Dehalogenases

While the outline specifies haloalkane dehalogenases, the most directly relevant enzymes for this compound are esterases followed by haloacid dehalogenases. The transformation would likely begin with an esterase cleaving the ester bond to yield butanol and 2,2-dichloropropionate. The latter is then a substrate for haloacid dehalogenases.

Microorganisms from various genera have been shown to degrade 2,2-dichloropropionate. nih.govscialert.netnih.govresearchgate.net The dehalogenase enzymes from these organisms convert 2,2-dichloropropionate into pyruvate, releasing two chloride ions. researchgate.netdocsdrive.com

Table 2: Examples of Bacterial Genera with Species Capable of Degrading 2,2-Dichloropropionate

| Bacterial Genus | Enzyme Type | Source |

|---|---|---|

| Methylobacterium | Haloacid Dehalogenase | nih.govscialert.netdocsdrive.com |

| Rhizobium | D-specific Haloacid Dehalogenase | nih.govresearchgate.net |

| Pseudomonas | Haloacid Dehalogenase | nih.govfrontiersin.orgnih.gov |

| Arthrobacter | Dehalogenase | nih.govnih.gov |

The mechanism of these haloacid dehalogenases, as detailed in the previous section, hinges on a nucleophilic substitution at the C-2 position. The key catalytic step is either a direct attack by an activated water molecule (Group I dehalogenases) or an attack by an aspartate residue to form a covalent intermediate that is subsequently hydrolyzed (Group II dehalogenases). nih.govnih.gov This enzymatic action efficiently and often stereospecifically removes the chlorine atoms, detoxifying the compound. frontiersin.org

Oxidative Degradation Mechanisms

Oxidative degradation is a key process in the breakdown of recalcitrant organic compounds like this compound. These methods typically rely on the generation of highly reactive species that can initiate the decomposition of the molecule.

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that involve the in-situ generation of powerful chemical oxidants, most notably the hydroxyl radical (•OH). kirj.ee These processes are designed to mineralize persistent organic pollutants, including halogenated hydrocarbons, into less harmful substances such as carbon dioxide, water, and inorganic ions. kirj.ee While direct studies on this compound are limited, the degradation pathways can be inferred from research on other chlorinated aliphatic compounds. scispace.comresearchgate.net

AOPs are particularly effective for compounds that are resistant to conventional oxidation by agents like ozone or hydrogen peroxide alone. kirj.ee The combination of these oxidants with ultraviolet (UV) light, or the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) catalyst), generates hydroxyl radicals with high oxidation potential, capable of attacking a wide range of organic molecules non-selectively. kirj.eeresearchgate.net For chlorinated compounds, AOPs can achieve complete oxidative destruction, breaking them down into simpler, non-toxic end products. kirj.ee

The table below summarizes common AOPs applicable to the degradation of chlorinated organic pollutants.

| AOP Method | Reactants | Primary Oxidant | General Applicability |

| UV/H₂O₂ | UV light, Hydrogen Peroxide | Hydroxyl Radical (•OH) | Destruction of chlorophenols and other chlorinated compounds. kirj.ee |

| Fenton | Fe²⁺, Hydrogen Peroxide | Hydroxyl Radical (•OH) | Degradation of chlorinated alkenes like TCE and DCE. researchgate.net |

| Photo-Fenton | UV light, Fe²⁺/Fe³⁺, H₂O₂ | Hydroxyl Radical (•OH) | Enhanced degradation rates compared to Fenton process. |

| UV/O₃ | UV light, Ozone | Ozone, Hydroxyl Radical (•OH) | Effective for eliminating compounds like tetrachloroethylene (B127269) (PCE). kirj.ee |

| Photocatalysis | UV light, Semiconductor (e.g., TiO₂) | Hydroxyl Radical (•OH), Superoxide Radical (O₂•⁻) | Decomposition of various organic pollutants, including dyes and solvents. sci-hub.se |

The effectiveness of these processes depends on factors such as pH, temperature, and the concentration of the oxidant and any catalysts. In some cases, the intermediate products formed during oxidation may be as or more toxic than the parent compound, necessitating complete mineralization. kirj.ee

The central mechanism of AOPs is the reaction initiated by highly reactive radicals, primarily the hydroxyl radical (•OH). kirj.ee The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds. kirj.ee Its reaction with saturated aliphatic compounds, such as the butyl chain of this compound, typically proceeds via hydrogen atom abstraction. kirj.eecopernicus.org This initial attack forms an alkyl radical, which then undergoes a cascade of further reactions in the presence of oxygen.

For this compound, there are several potential sites for hydrogen abstraction by the •OH radical:

The Butyl Chain: The •OH radical can abstract a hydrogen atom from any of the methylene (B1212753) (-CH₂-) groups or the terminal methyl (-CH₃) group of the butyl ester moiety. The reactivity of these sites can vary. For instance, in reactions with 1-propanol, the β-CH₂ group shows increased reactivity compared to equivalent groups in alkanes. researchgate.net

The Methyl Group: The methyl group attached to the dichlorinated carbon (C2) is another potential site for hydrogen abstraction.

The general pathway for radical-mediated oxidation is as follows:

Initiation (H-Abstraction): R-H + •OH → R• + H₂O

Propagation:

R• + O₂ → ROO• (Peroxy radical formation)

ROO• + R-H → ROOH + R• (Formation of a hydroperoxide and a new alkyl radical)

Decomposition: The formed hydroperoxides (ROOH) can decompose, especially under the influence of heat or catalysts, to form more radicals (e.g., alkoxy and hydroxyl radicals), which continue the chain reaction. researchgate.net

This sequence leads to the progressive breakdown of the molecule, often involving the formation of alcohols, aldehydes, ketones, and carboxylic acids, before eventual mineralization to CO₂ and H₂O. researchgate.netosti.gov In the case of this compound, this process would also lead to the release of chloride ions (Cl⁻) as the carbon-chlorine bonds are cleaved. Studies on chlorinated alkenes show that hydroxyl radicals preferentially attack electron-rich structures, and the degradation can lead to complete dechlorination. researchgate.net

Role of Catalysis in this compound Transformations

Catalysis plays a significant role in the transformation of halogenated compounds, offering pathways for degradation under milder conditions than those required for uncatalyzed thermal decomposition. While specific catalytic degradation studies on this compound are not prominent, insights can be drawn from research on its parent acid, 2,2-dichloropropionic acid (also known as Dalapon), and related esters. utm.mynih.govannualreviews.org The primary catalytic routes involve enzymatic dehalogenation.

Microbial enzymes, known as dehalogenases, are capable of cleaving carbon-halogen bonds, a critical step in the detoxification of halogenated pollutants. utm.my The herbicide Dalapon (B104946) (2,2-dichloropropionic acid) is known to be degraded by microorganisms that possess such enzymes. nih.govannualreviews.org It is plausible that this compound could be initially hydrolyzed by esterase enzymes to butanol and 2,2-dichloropropionic acid, with the latter then serving as a substrate for dehalogenases.

Two main classes of 2-haloacid dehalogenases have been identified based on the stereospecificity of their products:

L-specific 2-haloacid dehalogenases (L-DEX): These enzymes catalyze dehalogenation through an Sₙ2 nucleophilic substitution mechanism. An aspartate residue in the enzyme's active site attacks the carbon atom bearing the halogen, forming an ester intermediate and displacing the halide ion. This intermediate is then hydrolyzed by a water molecule to yield a hydroxyl acid with an inverted stereochemical configuration. nih.gov

D-specific 2-haloacid dehalogenases (D-DEX): In this class of enzymes, the dehalogenation is mediated directly by a water molecule, which is activated by key amino acid residues (such as Aspartate and Asparagine) in the active site. nih.gov This direct attack on the carbon-halogen bond also results in an inversion of configuration at the chiral center, without the formation of a covalent enzyme-substrate intermediate. nih.gov

The table below details the substrate range for a D-specific dehalogenase from Rhizobium sp., indicating its activity on various halogenated acids, including 2,2-dichloropropionic acid.

| Substrate | Relative Activity (%) |

| D-2-Chloropropionic acid | 100 |

| L-2-Chloropropionic acid | 13 |

| D,L-2,3-Dichloropropionic acid | 38 |

| 2,2-Dichloropropionic acid | 110 |

| Monochloroacetic acid | 25 |

| Monobromoacetic acid | 67 |

| Trichloroacetic acid | 0 |

| Data adapted from studies on D-haloacid dehalogenase from Rhizobium sp. RC1. tandfonline.com |

This enzymatic approach represents a highly specific and efficient catalytic pathway for the degradation of the dichloropropionate moiety of the target molecule, highlighting the potential of biocatalysis in the remediation of environments contaminated with such compounds.

Computational Chemistry and Theoretical Studies on Butyl 2,2 Dichloropropanoate and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly impacts the electronic structure. This inductive effect is expected to polarize the C-Cl bonds and, to a lesser extent, the adjacent C-C and C=O bonds. This polarization can be quantified through calculations of atomic charges and molecular electrostatic potential (MEP) maps. For instance, in related chlorinated compounds, the carbon atom bearing the chlorine atoms exhibits a significant positive partial charge, making it susceptible to nucleophilic attack. researchgate.net

The reactivity of Butyl 2,2-dichloropropanoate is largely dictated by the ester functional group and the dichlorinated alkyl chain. Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The LUMO is likely to be centered around the carbonyl carbon and the C-Cl bonds, indicating that these are the primary sites for nucleophilic attack. Conversely, the HOMO would likely be located on the oxygen atoms of the ester group, suggesting these are the sites for electrophilic interaction.

| Descriptor | Predicted Value/Characteristic for this compound (by analogy) | Significance |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack at the carbonyl carbon and α-carbon. |

| HOMO Energy | Moderate | Suggests potential for interaction with electrophiles at the ester oxygen atoms. |

| Molecular Dipole Moment | Significant | Arises from the polar C-Cl and C=O bonds, influencing solubility and intermolecular interactions. |

| Atomic Charge on Carbonyl Carbon | Positive | Enhances the electrophilicity of the carbonyl group, making it a prime target for nucleophiles. |

| Atomic Charge on α-Carbon | Positive | Increased positive character due to two chlorine atoms, potentially activating it for nucleophilic substitution or elimination reactions. |

Reaction Mechanism Predictions and Validation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving esters like this compound. The most common reaction for esters is hydrolysis, which can proceed through different pathways depending on the conditions.

The base-catalyzed hydrolysis of esters, known as the BAC2 mechanism, is a well-studied process. semanticscholar.org For this compound, this would involve the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. Computational studies on similar esters have shown that this proceeds through a tetrahedral intermediate. acs.org The presence of the two chlorine atoms on the α-carbon is expected to influence the stability of this intermediate and the transition states leading to it.

Transition State Analysis and Reaction Coordinate Mapping

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the transition states for the elementary steps of a reaction. nih.gov For the hydrolysis of this compound, transition state analysis would reveal the geometry and energy of the highest point along the reaction coordinate.

The reaction coordinate for the BAC2 mechanism would map the energy changes as the hydroxide ion approaches the carbonyl carbon, forming a new C-O bond, and subsequently, as the butoxy group departs. The geometry of the transition state would likely show a partially formed bond between the hydroxide oxygen and the carbonyl carbon, and a partially broken C-O bond of the butoxy group. The chlorine atoms, while not directly involved in the bond-making and breaking at the carbonyl center, would influence the energetics through their electronic effects.

Energy Profile Determination for Transformation Pathways

For the hydrolysis of this compound, the energy profile would quantify the energy barrier for the formation of the tetrahedral intermediate and the subsequent barrier for its collapse to form the carboxylate and butanol. It is anticipated that the electron-withdrawing nature of the dichloromethyl group would stabilize the negatively charged transition states and intermediates, potentially lowering the activation energy compared to a non-halogenated analogue.

| Reaction Step (BAC2 Hydrolysis) | Predicted Energetic Features (by analogy) | Computational Method often used |

| Reactants → Transition State 1 | Significant energy barrier (Activation Energy) | DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)) |

| Transition State 1 → Tetrahedral Intermediate | Energy minimum corresponding to the intermediate | Geometry optimization and frequency analysis |

| Tetrahedral Intermediate → Transition State 2 | Lower energy barrier for breakdown of intermediate | Transition state search algorithms (e.g., QST3) |

| Transition State 2 → Products | Formation of more stable carboxylate and alcohol | Calculation of reaction enthalpy (ΔH) |

This table outlines the expected energetic features for the base-catalyzed hydrolysis of this compound based on computational studies of other esters. acs.org Specific energy values would require dedicated calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves in a solvent and interacts with its surroundings. For this compound, MD simulations can reveal crucial information about its solvation, aggregation behavior, and the role of the solvent in its reactions.

In an aqueous environment, the hydrophobic butyl chain and the more polar ester and dichloro-substituted headgroup will lead to specific solvation structures. Water molecules are expected to form a structured cage around the nonpolar butyl group, a phenomenon known as the hydrophobic effect. Around the ester group, hydrogen bonding between water and the carbonyl oxygen is likely.

MD simulations can also be used to study the effect of co-solvents on the reactivity of esters. Studies on similar esters have shown that the addition of organic co-solvents can significantly alter the solvation shell of the ester and, consequently, its hydrolysis rate. ic.ac.uk For this compound, the presence of a co-solvent could influence the accessibility of the carbonyl group to a nucleophile.

Structure-Reactivity Relationships Derived from Theoretical Approaches

Theoretical approaches are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By systematically varying the structure of a series of related compounds and calculating their properties, one can derive models that predict their reactivity.

For a series of esters analogous to this compound, one could investigate the effect of changing the alkyl chain length or the nature and number of halogen substituents. Theoretical studies on other halogenated compounds have shown a clear correlation between the degree of halogenation and reactivity. epa.gov For instance, increasing the number of chlorine atoms on the α-carbon generally increases the electrophilicity of the carbonyl carbon and can influence the stability of leaving groups in substitution or elimination reactions.

A theoretical QSAR study on a series of halogenated esters could correlate calculated electronic parameters (like atomic charges or LUMO energies) with experimentally observed reaction rates. core.ac.uk Such a study for dichloropropanoate esters would provide a predictive model for their reactivity and offer deeper insight into the electronic factors that govern their chemical transformations.

Advanced Analytical Methodologies for Mechanistic and Degradation Research

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Product Structures

Spectroscopic methods are indispensable for identifying the structural features of molecules and tracking their changes during a reaction.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, including free radicals, which are often key intermediates in degradation pathways. In the context of chlorinated compounds like Butyl 2,2-dichloropropanoate, ESR can be employed to study reductive dehalogenation processes. For instance, ESR spin trapping experiments have been used to identify radical intermediates in the dehalogenation of 2,2-dichloropropionic acid, a related compound, suggesting that alcohol can act as a hole scavenger and a source of radicals. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule, enabling the unambiguous identification of reaction products and, in some cases, stable intermediates. vulcanchem.comnih.govcore.ac.uk For example, in studies of related chlorinated compounds, NMR has been used to follow the degradation process and identify the resulting products. uni-konstanz.de The analysis of chemical shifts, coupling constants, and signal integrations allows for the complete structural assignment of molecules formed during the transformation of this compound. Moreover, advanced 2D NMR techniques like COSY and HSQC can be used to resolve complex spectra and confirm structural assignments, which is particularly useful when analyzing mixtures of degradation products. core.ac.uk

Below is a table summarizing the types of information that can be obtained from NMR spectroscopy in the study of this compound degradation.

| NMR Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Number of different proton environments, chemical shifts, spin-spin coupling, and integration (proton ratios). | Identification of the butyl group and changes in the propanoate backbone upon degradation. |

| ¹³C NMR | Number of different carbon environments and their chemical shifts. | Characterization of the carbon skeleton of degradation products and intermediates. vulcanchem.com |

| COSY | Correlation between coupled protons. | Establishing the connectivity of protons within a molecule, confirming the structure of degradation products. core.ac.uk |

| HSQC | Correlation between protons and their directly attached carbons. | Linking proton and carbon signals for unambiguous assignment of the molecular structure. core.ac.uk |

Infrared (IR) spectroscopy is a valuable tool for monitoring the transformation of functional groups during a chemical reaction. nih.gov The degradation of this compound would involve changes in its characteristic IR absorption bands. For instance, the disappearance of the C-Cl stretching vibrations and the appearance of new bands corresponding to O-H (from hydrolysis to an alcohol) or C=C (from elimination reactions) would provide evidence for specific degradation pathways. In situ Fourier transform infrared (FTIR) spectroscopy can be particularly insightful, allowing for real-time monitoring of the degradation process under various conditions. nih.gov

Key IR absorption bands relevant to the study of this compound degradation are listed in the table below.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Significance in Degradation Studies |

| C=O (Ester) | 1750-1735 | Monitoring the integrity of the ester functional group. |

| C-O (Ester) | 1300-1000 | Tracking changes in the ester linkage. |

| C-Cl | 850-550 | Observing the cleavage of the carbon-chlorine bonds, a key step in dehalogenation. |

| O-H (Alcohol) | 3550-3200 (broad) | Appearance indicates hydrolysis of the ester or subsequent reactions. |

| O-H (Carboxylic Acid) | 3300-2500 (very broad) | Appearance indicates hydrolysis of the ester to the corresponding carboxylic acid. |

Chromatographic Techniques for Product and Pathway Analysis

Chromatographic methods are essential for separating complex mixtures of compounds, which is crucial for identifying the various products formed during the degradation of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile degradation products in aqueous samples. science.gov In the context of this compound, HPLC-MS would be instrumental in identifying polar intermediates and final products that may not be amenable to gas chromatography. unizar.es For example, the hydrolysis product, 2,2-dichloropropionic acid, and any subsequent non-volatile transformation products could be effectively analyzed. researchgate.net The combination of retention time from HPLC and the mass-to-charge ratio and fragmentation pattern from MS provides a high degree of confidence in compound identification. science.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. acs.orgusgs.gov It is highly suitable for studying the degradation of this compound and identifying its volatile transformation products. nih.govresearchgate.net The parent compound itself is amenable to GC analysis. Potential volatile degradation products could include butanol (from ester hydrolysis), and various smaller chlorinated or non-chlorinated volatile organic compounds resulting from further decomposition. The mass spectrometer provides structural information, allowing for the identification of unknown peaks in the chromatogram. acs.org

The following table outlines potential volatile degradation products of this compound that could be identified using GC-MS.

| Potential Volatile Product | Chemical Formula | Significance in Degradation Pathway |

| Butanol | C₄H₁₀O | Product of ester hydrolysis. |

| 2,2-dichloropropionic acid methyl ester | C₄H₆Cl₂O₂ | Potential transesterification product if methanol (B129727) is present. |

| Chloroform | CHCl₃ | Possible product of advanced degradation. researchgate.net |

| Dichloroacetic acid | C₂H₂Cl₂O₂ | Potential oxidative degradation product. |

Techniques for Chiral Analysis in Stereoselective Transformations

The investigation of stereoselective transformations, particularly those involving chiral molecules like this compound, necessitates advanced analytical methodologies capable of distinguishing between enantiomers. Chiral analysis is crucial for determining the enantiomeric excess (ee) of reaction products, elucidating reaction mechanisms, and understanding the stereospecificity of catalysts, including enzymes. Gas chromatography (GC) with chiral stationary phases (CSPs) stands out as a powerful and widely used technique for the enantioselective analysis of volatile chiral compounds such as esters and halogenated hydrocarbons. chromatographyonline.comnih.gov

The fundamental principle of chiral GC lies in the differential interaction between the enantiomers of the analyte and the chiral selector of the stationary phase. This interaction leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the enantiomers and, consequently, their separation. uni-muenchen.de Modified cyclodextrins are among the most successful and versatile chiral selectors used in GC. chromatographyonline.comicm.edu.pl These cyclic oligosaccharides possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing for various interactions, including inclusion complexation and hydrogen bonding, that contribute to chiral recognition. chromatographyonline.com

The enantioselectivity of a chiral column can be tailored by modifying the hydroxyl groups of the cyclodextrin (B1172386) with various substituents. chromatographyonline.comresearchgate.net This derivatization alters the shape and chemical properties of the cyclodextrin, leading to unique selectivities for different classes of chiral compounds. chromatographyonline.com For the analysis of haloalkanoic acid esters like this compound, cyclodextrin-based CSPs are particularly suitable. researchgate.net

The stereoselective degradation of esters is another area where chiral analysis is paramount. Enzymes such as lipases and esterases often exhibit high stereoselectivity in their catalytic action, preferentially hydrolyzing one enantiomer over the other. nih.govnih.govsci-hub.box Chiral GC can be employed to monitor the progress of such enzymatic reactions, allowing for the determination of which enantiomer is the preferred substrate and the calculation of the enantiomeric excess of both the remaining substrate and the product. This information is vital for the development of biocatalytic processes for the kinetic resolution of racemic mixtures.

While specific research on the chiral separation of this compound is not extensively documented in publicly available literature, the methodologies applied to analogous compounds provide a clear framework for its analysis. The following table illustrates typical data obtained from the chiral gas chromatographic separation of chiral esters, which would be analogous to the analysis of this compound.

Interactive Data Table: Representative Chiral GC Separation of Ester Enantiomers

| Compound | Chiral Stationary Phase | Column Dimensions | Oven Temperature Program | Elution Order | Reference |

| Ethyl 2-methylbutanoate | CP-Chirasil-Dex CB | 50 m × 0.25 mm ID, 0.25 µm film | 40°C (1 min) to 200°C at 2°C/min | (R)-enantiomer then (S)-enantiomer | icm.edu.pl |

| Methyl 2-methylbutanoate | CP-Chirasil-Dex CB | 50 m × 0.25 mm ID, 0.25 µm film | 40°C (1 min) to 200°C at 2°C/min | (R)-enantiomer then (S)-enantiomer | icm.edu.pl |

| Linalool | Rt-βDEXse | 30 m x 0.25 mm ID, 0.25 µm film | 60°C to 200°C at 2°C/min | Not Specified | gcms.cz |

| Styrene Oxide | Rt-βDEXse | 30 m x 0.25 mm ID, 0.25 µm film | 60°C to 200°C at 2°C/min | Not Specified | gcms.cz |

This table demonstrates the type of detailed information that is generated from chiral GC analysis. The choice of the chiral stationary phase and the optimization of chromatographic conditions, such as the temperature program, are critical for achieving successful enantioseparation. The coupling of gas chromatography with mass spectrometry (GC-MS) further enhances the analytical power by providing mass spectral data for unambiguous peak identification. uni-muenchen.de

In the context of mechanistic and degradation research of this compound, these advanced analytical methodologies are indispensable. They would allow researchers to investigate the stereoselectivity of its synthesis, to study its potential stereoselective degradation in biological or environmental systems, and to develop enantioselective catalytic transformations.

Environmental and Biochemical Fate of 2,2 Dichloropropanoate Esters

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 2,2-dichloropropanoate esters, these pathways primarily include photolysis, hydrolysis, and oxidation by naturally occurring radicals.

Photolytic degradation, or photodecomposition, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. who.int Dalapon (B104946), the free acid form of 2,2-dichloropropanoate esters, is known to undergo photodegradation. chemicalbook.comlookchem.com When an aqueous solution of dalapon is irradiated with UV light, it degrades to form pyruvic acid, which is then subsequently decarboxylated to produce acetaldehyde. chemicalbook.com

While specific studies on the photolysis of Butyl 2,2-dichloropropanoate are not widely available, it is reasonable to infer that it would undergo similar photolytic cleavage. The ester itself can be susceptible to photolysis, and the resulting 2,2-dichloropropionic acid would follow the degradation pathway described. The n-butyl esters of other herbicides, like 2,4-D and 2,4,5-T, are also known to be susceptible to photolysis. usda.gov

Table 1: Photodegradation of 2,2-Dichloropropionic Acid

| Compound | Conditions | Degradation Product(s) | Reference |

|---|

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of 2,2-dichloropropanoate esters is a key factor in their environmental persistence. The ester bond is susceptible to hydrolysis, which yields the parent alcohol (butanol) and 2,2-dichloropropionic acid. nih.govacs.orgrug.nl

Studies on various 2,2-dichloropropanoate esters show that the rate of this reaction is influenced by the hydrophobicity of both the ester and the surrounding medium. nih.govacs.orgrug.nl For instance, the pH-independent hydrolysis of p-methoxyphenyl 2,2-dichloropropanoate has been studied in detail, revealing that the rate of neutral hydrolysis decreases as the concentration of alcohol cosolutes (like ethanol (B145695) or propanol) increases. nih.govacs.orgrug.nl This is attributed to the formation of hydrophobically stabilized encounter complexes where the cosolute can block the reaction center from attack by water. nih.govacs.org

The parent compound, dalapon, and its salts are reported to have chemical hydrolytic half-lives of several months at temperatures below 25°C. nih.gov The primary hydrolysis product is pyruvic acid. chemicalbook.comnih.gov Therefore, the hydrolysis of this compound is an expected and significant transformation pathway in aqueous environments.

Table 2: Hydrolysis of 2,2-Dichloropropanoate Esters

| Compound | Conditions | Key Findings | Transformation Products | Reference(s) |

|---|---|---|---|---|

| p-Methoxyphenyl 2,2-dichloropropanoate | Dilute aqueous solution with alcohol cosolutes | Rate of neutral hydrolysis decreases with increasing cosolute concentration and ester hydrophobicity. | p-Methoxyphenol, 2,2-Dichloropropionic acid | nih.govacs.orgrug.nl |

In the environment, highly reactive chemical species known as radicals can play a role in the degradation of organic compounds. Hydroxyl radicals (•OH) are among the most important oxidants in atmospheric and aquatic systems. uq.edu.au The photocatalytic oxidation of 2,2-dichloropropionic acid has been demonstrated using semiconductors like titanium dioxide (TiO2), a process that relies on the generation of hydroxyl radicals. pjoes.com

The reaction of organic contaminants with hydroxyl radicals is a key mechanism in many advanced oxidation processes. uq.edu.auresearchgate.net It is anticipated that this compound would be susceptible to oxidation by these radicals, leading to the breakdown of the molecule. The atmospheric half-life of dalapon, based on reactions with hydroxyl radicals, is estimated to be about 29 days. nih.gov Sulfate radicals (SO4•−) can also contribute to the degradation of persistent organic contaminants. uq.edu.au These oxidative processes would ultimately lead to the mineralization of the ester into simpler, inorganic compounds.

Biodegradation and Biotransformation Processes

Biotransformation is the chemical modification of substances by living organisms, a critical process for the environmental breakdown of many synthetic compounds. researchgate.net Microbial degradation, in particular, is a major factor affecting the persistence of herbicides like dalapon and its esters in soil and water. cdnsciencepub.comcdnsciencepub.com

The microbial degradation of 2,2-dichloropropionic acid (dalapon) is well-documented and is considered a primary route for its dissipation from the environment. cambridge.orgepa.gov Numerous studies have shown that soil microorganisms can adapt to use dalapon as a sole source of carbon and energy. cambridge.orgcdnsciencepub.commicrobiologyresearch.org This adaptation leads to a proliferation of effective degrading organisms and the subsequent disappearance of the compound from the soil. cambridge.org

The degradation rate is influenced by several environmental factors:

Soil Type: Persistence varies significantly with soil type, ranging from 4-8 days in muck soil to 32-64 days in silty clay soil. cdnsciencepub.comcdnsciencepub.com

Environmental Conditions: Degradation is most rapid in warm, moist soils and is affected by pH and aeration. cdnsciencepub.comcdnsciencepub.com

Other Chemicals: The presence of other herbicides, such as amitrole, can inhibit the microbial degradation of dalapon. cambridge.org

The key enzymatic step in the breakdown of dalapon is dehalogenation, which involves the cleavage of the carbon-halogen bonds. microbiologyresearch.orgutm.my This reaction converts 2,2-dichloropropionate into pyruvate, which can then enter central metabolic pathways. microbiologyresearch.org While the ester this compound would first need to be hydrolyzed to dalapon to be utilized by many of these pathways, some microorganisms may possess esterase enzymes capable of directly cleaving the ester bond.

An enrichment technique has been successfully used to isolate numerous microbial strains capable of degrading 2,2-dichloropropionic acid (2,2-DCP) from various environments. cdnsciencepub.comcdnsciencepub.com These organisms produce dehalogenase enzymes that are crucial for the detoxification and metabolism of the compound. ij-aquaticbiology.comij-aquaticbiology.comfrontiersin.org

Several genera of bacteria have been identified with the ability to degrade 2,2-DCP:

Rhizobium: A fast-growing species isolated from soil was found to utilize 2,2-DCP as its sole carbon and energy source. microbiologyresearch.orgacademicjournals.org This strain's dehalogenase was also active on 2-chloropropionate and dichloroacetate. microbiologyresearch.org

Enterobacter: A strain identified as Enterobacter sp. was isolated from an abandoned land water sample and was capable of using 2,2-DCP as its sole carbon source. ij-aquaticbiology.comij-aquaticbiology.com

Pseudomonas: Several Pseudomonas species have been characterized for their ability to degrade haloalkanoates. nih.govresearchgate.netasm.org Pseudomonas putida in a microbial community was observed to evolve an existing dehalogenase to gain the ability to grow on dalapon. nih.gov

Bacillus: Strains of Bacillus have been isolated that can degrade 2,2-DCP, with some showing tolerance to alkaline conditions. nih.govutm.my

Other Genera: Other identified degraders include species from the genera Arthrobacter, Agrobacterium, and Cupriavidus. nih.govresearchgate.net

The isolation of these diverse microbial strains underscores the widespread potential for the biodegradation of 2,2-dichloropropionate in the environment, once it is released from its ester form.

Table 3: Examples of Microbial Strains Degrading 2,2-Dichloropropionic Acid (Dalapon)

| Microbial Genus/Species | Source of Isolation | Key Characteristics | Reference(s) |

|---|---|---|---|

| Rhizobium sp. | Soil | Utilizes 2,2-DCP and 2-chloropropionate as sole carbon source. | microbiologyresearch.orgacademicjournals.org |

| Enterobacter sp. (Strain WM) | Abandoned land water sample | Produces dehalogenase; uses 2,2-DCP as sole carbon source. | ij-aquaticbiology.comij-aquaticbiology.com |

| Pseudomonas putida | Continuous-flow enrichment culture | Evolved a dehalogenase to grow on dalapon. | nih.gov |

| Bacillus megaterium (Strain BHS1) | Blue Lake, Turkey | Alkalotolerant; grows optimally at 40 mM 2,2-DCP. | utm.myresearchgate.net |

| Cupriavidus sp. (Strain EMA-G) | Agricultural soil | Showed 100% removal of 2,4-D in less than one day. (Note: 2,4-D degrader, but genus is relevant) | researchgate.net |

Biochemical Pathways and Enzymatic Systems Involved in Biotransformation (e.g., Dehalogenases)

The biotransformation of this compound is initiated by the cleavage of its ester bond, a reaction catalyzed by non-specific esterase enzymes. This initial hydrolysis yields butanol and 2,2-dichloropropionate (2,2-DCP), the latter of which is the primary substrate for subsequent enzymatic dehalogenation. The degradation of 2,2-DCP is a critical step in the detoxification and assimilation of this compound by various microorganisms.

The central enzymatic systems responsible for the breakdown of 2,2-DCP are dehalogenases. These enzymes catalyze the cleavage of the carbon-halogen bond, a crucial and often rate-limiting step in the degradation of halogenated aliphatic compounds. academicjournals.org The hydrolytic dehalogenation of 2,2-DCP results in the formation of pyruvate, which can then be readily assimilated into the central metabolic pathways of the microorganism, such as the Krebs cycle, to be used as a source of carbon and energy. utm.myutm.my

Ester Hydrolysis: this compound is hydrolyzed by esterases to form Butanol and 2,2-dichloropropionate (2,2-DCP).

Dehalogenation: 2,2-DCP is converted to Pyruvate by the action of dehalogenase enzymes, releasing two chloride ions in the process. utm.mynih.gov

Metabolic Integration: Pyruvate enters the cell's central metabolism.

Microorganisms have evolved a diverse array of dehalogenases to process halogenated compounds. In the case of 2,2-DCP, several bacterial species have been identified that produce the necessary enzymes for its degradation. These dehalogenases can be classified based on their substrate specificity and stereoselectivity. utm.mypsu.edu For instance, Rhizobium sp. RC1 produces multiple dehalogenases (DehL, DehD, and DehE) capable of acting on various halogenated compounds, including 2,2-DCP. academicjournals.orgutm.my The dehalogenation mechanism often involves a two-step process where a nucleophilic residue in the enzyme's active site, such as aspartate, attacks the carbon atom bearing the halogen, forming an ester intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the final product and regenerating the enzyme. utm.my

Table 1: Microbial Dehalogenases Involved in 2,2-Dichloropropionate (2,2-DCP) Degradation

Factors Influencing Biodegradation Efficiency and Kinetics

The efficiency and rate of the biodegradation of this compound are governed by a combination of environmental and biological factors. These factors primarily influence the initial enzymatic hydrolysis of the ester and, more significantly, the microbial degradation of the resulting 2,2-DCP.

Key Influencing Factors:

pH: The pH of the environment is a critical parameter affecting both microbial growth and the activity of dehalogenase enzymes. Different degrading microorganisms exhibit different optimal pH ranges. For example, Bacillus megaterium strain BHS1, isolated from an alkaline lake, shows optimal growth and degradation of 2,2-DCP at a pH of 9.0. utm.my While it can tolerate a pH up to 12.0, its activity is inhibited at higher values. utm.my In general, extreme pH values can negatively impact microbial populations and their ability to transform pollutants. nih.gov

Temperature: Temperature directly influences microbial metabolic rates and enzyme kinetics. Most identified 2,2-DCP degrading bacteria are mesophilic, with optimal temperatures typically ranging from 30°C to 40°C. academicjournals.orgresearchgate.net For instance, Pseudomonas aeruginosa DSIS3, which degrades similar compounds, shows optimal enzyme activity at 26°C and optimal growth at 37°C. tandfonline.com

Substrate Concentration: The concentration of the pollutant can have a dual effect. While it serves as a carbon source, high concentrations can be inhibitory or toxic to the degrading microorganisms. Studies on Bacillus megaterium BHS1 demonstrated that growth was optimal at a 2,2-DCP concentration of 40 mM, but was completely inhibited at 50 mM. utm.myresearchgate.net Similarly, Bacillus strain H1 grew well on 20 mM of 2,2-DCP, while strain H2 preferred a higher concentration of 30 mM. researchgate.net

Nutrient Availability: The presence of other readily available carbon and nitrogen sources can impact the degradation kinetics. In some cases, the presence of an additional carbon source, like yeast extract, can decrease the doubling time of the bacteria growing on 2,2-DCP. For Rhizobium sp. RC1, the doubling time on 2,2-DCP was reduced from 12.4 hours to 5 hours with the addition of yeast extract. academicjournals.org

Bioavailability: For the degradation to occur, the compound must be accessible to the microorganisms. In soil and sediment, factors like soil conductivity and sorption to organic matter can influence the mobility and bioavailability of pollutants. nih.gov The initial hydrolysis of the less water-soluble this compound to the more soluble 2,2-DCP is a key step in increasing its bioavailability for further degradation by aqueous-phase microorganisms. dur.ac.uk

Table 2: Factors Affecting Biodegradation of 2,2-Dichloropropionate (2,2-DCP)

Structure Activity Relationship Sar Studies and Mechanistic Implications

SAR in Dehalogenation and Degradation Processes of Halogenated Esters

The dehalogenation of halogenated carboxylic acids and their esters is a critical step in their environmental degradation. For compounds structurally related to Butyl 2,2-dichloropropanoate, such as 2,2-dichloropropionic acid (Dalapon), microbial degradation is a key process. Bacteria have been identified that can utilize 2,2-dichloropropionic acid as a sole carbon source, initiating its breakdown through the action of dehalogenase enzymes. ij-aquaticbiology.com These enzymes catalyze the cleavage of the carbon-halogen bond, a crucial step for detoxification and further metabolism.

The degradation pathway for related phenoxyalkanoic herbicides, like dichlorprop, has been studied in organisms such as Sphingomonas herbicidovorans MH. nih.gov This bacterium is capable of degrading both enantiomers of dichlorprop, indicating the presence of specific enzymatic systems. nih.gov The initial step in the degradation of these compounds is often the cleavage of the ether bond, followed by hydroxylation and ring cleavage. While this compound lacks the phenoxy group, the principles of enzymatic attack on the halogenated aliphatic chain are relevant.

The reactivity of the carbon-halogen bond is influenced by the number and position of the halogen atoms. In the case of this compound, the two chlorine atoms on the α-carbon significantly increase the electrophilicity of this carbon, making it more susceptible to nucleophilic attack, which is a common mechanism in enzymatic dehalogenation.

Influence of the Butyl Ester Moiety on Reactivity and Transformation Pathways

The butyl ester moiety of this compound plays a significant role in its physical properties and chemical reactivity. The reactivity of carboxylic acid derivatives generally follows the order: acyl halides > anhydrides > thioesters > esters > amides. libretexts.org Therefore, the ester group in this compound is less reactive towards nucleophilic acyl substitution than an acyl halide or anhydride (B1165640) but more reactive than an amide.

The length and branching of the alcohol component of an ester can influence its properties. srce.hr An increase in the length of the alkyl chain can affect the steric hindrance around the carbonyl group, which may influence the rate of hydrolysis. libretexts.orgresearchgate.net In the case of this compound, the butyl group is a straight-chain alkyl group, and its influence on reactivity can be compared to esters with different alkyl chains (e.g., methyl, ethyl). Generally, increasing the bulk of the alcohol reactant can lead to a reduction in the rate of esterification and, conversely, hydrolysis. libretexts.org

The butyl ester group also impacts the compound's solubility and partitioning behavior in the environment. The increased hydrophobicity due to the butyl chain, compared to a methyl or ethyl ester, will affect its distribution between water, soil, and air.

The transformation pathways of this compound are expected to involve hydrolysis of the ester bond to yield butanol and 2,2-dichloropropionic acid, followed by the degradation of the acid, as discussed in the previous section. The rate of this initial hydrolysis step will be influenced by environmental conditions such as pH and temperature, as well as the presence of esterase enzymes.

Predictive Modeling for Environmental Fate and Transformation Based on SAR

Predictive modeling is a valuable tool for estimating the environmental fate of chemicals like this compound, for which extensive experimental data may not be available. These models utilize SAR and quantitative structure-activity relationships (QSAR) to predict a compound's physicochemical properties and degradation rates based on its molecular structure. uci.edunih.gov

Multimedia environmental fate models, such as the EQuilibrium Criterion (EQC) model, can simulate the distribution of a chemical in different environmental compartments like air, water, soil, and sediment. nih.govcefic-lri.org The inputs for these models include the chemical's physical and chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). The butyl ester moiety of this compound will significantly influence these properties.

The persistence of the compound in the environment is determined by its degradation rates in various compartments. SAR can be used to estimate these rates. For example, the presence of the two chlorine atoms on the α-carbon is a key structural feature that will be considered when predicting its susceptibility to biodegradation. Models can incorporate data from related compounds, such as 2,2-dichloropropionic acid, to estimate the dehalogenation and degradation rates of this compound.

The general approach to modeling the environmental fate of a halogenated organic compound involves:

Estimating Physicochemical Properties: Using the molecular structure to predict properties like logKow, vapor pressure, and water solubility.

Predicting Degradation Rates: Using SAR to estimate rates of abiotic degradation (e.g., hydrolysis) and biotic degradation (e.g., microbial dehalogenation).

Multimedia Modeling: Using the estimated properties and rates as inputs for a multimedia model to predict the chemical's distribution and persistence in the environment.

This modeling approach allows for a preliminary assessment of the potential environmental risks associated with this compound, guiding further experimental studies.

Q & A

Q. What are the recommended methods for synthesizing Butyl 2,2-dichloropropanoate in laboratory settings?

Microwave-assisted esterification is a highly efficient method for synthesizing structurally similar esters, achieving yields up to 89%. Critical parameters include catalyst selection (e.g., acid or enzyme-based), solvent choice (polar aprotic solvents preferred), and reaction time/temperature optimization. Post-synthesis, purification via column chromatography or recrystallization ensures product integrity. Nuclear Magnetic Resonance (NMR) analysis confirms ester formation by identifying characteristic proton splits (e.g., methylene groups at δ 1.33–1.54 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data features should researchers prioritize?

¹H and ¹³C NMR are indispensable for verifying ester functionality and stereochemical outcomes. For example, split signals in ¹H NMR (e.g., δ 2.00 ppm for CH3 groups) indicate stereoisomerism in related compounds. UV-Vis spectroscopy (λmax ≈ 663 nm) helps track nitroso derivatives if present. Infrared (IR) spectroscopy identifies carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+Na]⁺ peaks) .

Q. What safety protocols are recommended for handling this compound derivatives?

Follow hazard codes Xi (irritant) and P210 (avoid ignition sources). Use PPE (nitrile gloves, splash goggles) and work in a fume hood. Store at ≤4°C in airtight containers. In case of skin contact, wash with soap/water for ≥15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogs like sodium 2,2-dichloropropanoate (UN 3261) provide additional guidance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Conduct a meta-analysis of published protocols to identify variables affecting yields (e.g., solvent purity, catalyst loading). Use design of experiments (DoE) to test interactions between factors like temperature and reaction time. Statistical tools (e.g., ANOVA, t-tests) validate reproducibility. Cross-check with databases like Reaxys or SciFinder to exclude outliers or retracted studies .

Q. What computational approaches validate the stereochemical configuration of this compound derivatives?

Density Functional Theory (DFT/B3LYP) calculations predict molecular geometry and NMR chemical shifts. Compare theoretical vs. experimental ¹H NMR data (e.g., δ 3.33–3.64 ppm for CH2 groups) to confirm stereoisomerism. Energy-minimized structures (total energy ≈ -1540 a.u.) and Mulliken charge distributions elucidate electronic effects on reactivity .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing dichloro group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using pseudo-first-order conditions quantify rate constants. Hammett plots correlate substituent effects (σ values) with reactivity. In situ monitoring via FT-IR or HPLC tracks intermediate formation .

Q. What environmental degradation pathways are relevant for this compound in agricultural research?

As a derivative of dalapon (sodium 2,2-dichloropropanoate), hydrolysis under alkaline conditions forms 2,2-dichloropropionic acid. Soil biodegradation studies using LC-MS/MS identify metabolites like dichloroacetate. Photolysis experiments under UV light (λ = 254 nm) assess half-life in aqueous solutions. Ecotoxicity assays (e.g., Daphnia magna LC50) evaluate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.